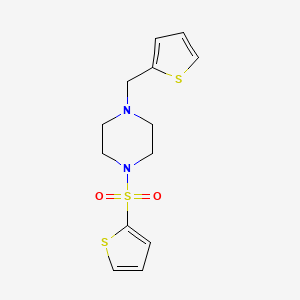![molecular formula C17H22N2O2S2 B4283795 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283795.png)
1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Descripción general
Descripción
1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine, also known as TESPO, is a chemical compound that has been widely studied for its potential applications in scientific research. TESPO belongs to the class of piperazine derivatives and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is not fully understood. However, it has been proposed that this compound may act as a modulator of the activity of various neurotransmitters by binding to specific receptors in the brain. This compound has been shown to bind to the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in the brain. This compound has also been found to modulate the activity of various ion channels, including the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several advantages for lab experiments. It has been shown to be relatively safe and well-tolerated in animal studies, making it suitable for further preclinical and clinical testing. This compound is also readily available and can be synthesized in large quantities, making it a cost-effective option for scientific research. However, this compound has some limitations for lab experiments. It has been found to have a relatively short half-life in the body, which may limit its effectiveness in certain applications. Additionally, this compound may have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine. One potential direction is the investigation of its potential applications in the treatment of various neurological disorders, including depression, anxiety, and epilepsy. Further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans. Another potential direction is the development of new analogs of this compound that may possess improved pharmacological properties. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its potential therapeutic effects.
Aplicaciones Científicas De Investigación
1-[(4-ethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine has been extensively studied for its potential applications in scientific research. It has been found to possess various pharmacological properties, including anticonvulsant, antidepressant, and anxiolytic effects. This compound has also been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine, making it a promising candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S2/c1-2-15-5-7-17(8-6-15)23(20,21)19-11-9-18(10-12-19)14-16-4-3-13-22-16/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBCMWZFDCAXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4283712.png)
![N-(4-sec-butylphenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4283737.png)
![N-(3-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4283744.png)
![methyl 2-[({2-[(3,4-dimethoxyphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4283745.png)
![4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B4283747.png)
![ethyl 2-{[2-cyano-3-(3-nitrophenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283754.png)
![ethyl 2-[(3-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoacryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4283760.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4283778.png)
![methyl 4-{[4-(2-cyano-3-oxo-3-{[2-(trifluoromethyl)phenyl]amino}-1-propen-1-yl)phenoxy]methyl}benzoate](/img/structure/B4283786.png)
![1-[(4-bromophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283793.png)
![1-[(5-methyl-2-furyl)methyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4283803.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283824.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283847.png)
